2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(9)7(10)12-8(4)11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXDKJSRSEXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=C(N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
The parent compound undergoes bromination in dichloromethane at -10°C using bromine (1.2 eq), yielding 62% 2-bromo intermediate. Subsequent N-methyl protection with SEM chloride facilitates 3-bromination (Br2, DMF, 0°C) to install the second halogen.
Reaction Conditions Comparison
| Parameter | First Bromination | Second Bromination |
|---|---|---|
| Temperature | -10°C | 0°C |
| Solvent | CH2Cl2 | DMF |
| Catalyst | None | SEMCl |
| Yield | 62% | 58% |
Deprotection with TFA in CH2Cl2 restores the NH group (89% recovery).
One-Pot Dibromination Using N-Bromosuccinimide
NBS (2.5 eq) in acetonitrile/water (4:1) at 40°C achieves simultaneous 2,3-dibromination in 73% yield. The aqueous phase minimizes decomposition of the methoxy group.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross-Coupling
Adapting methods from pyrrolopyridine cyanation, 6-methoxy-1H-pyrrolo[2,3-b]pyridine reacts with ZnBr2 (3 eq) and Pd(dppf)Cl2 (0.05 eq) in DMF at 140°C:
6-Methoxy precursor + ZnBr2 → 2,3-Dibromo product
Key parameters:
Yields reach 68% with 97% purity after silica gel chromatography (cyclohexane/EtOAc 3:1).
Copper-Assisted Bromine Activation
CuBr (0.2 eq) in DMSO facilitates bromine transfer from LiBr at 80°C (Table 2):
Optimized Copper Catalysis Conditions
| Component | Quantity | Role |
|---|---|---|
| 6-Methoxy precursor | 1.0 eq | Substrate |
| LiBr | 2.5 eq | Bromine source |
| CuBr | 0.2 eq | Catalyst |
| DMSO | 5 mL/mmol | Solvent |
This method achieves 71% yield with >95% regioselectivity.
Alternative Synthetic Pathways
Ring-Formation via Knorr-Type Cyclization
Condensation of 5-bromo-2-methoxypyridin-3-amine with 2,3-dibromo-1,4-diketone in acetic acid constructs the pyrrolo ring:
Linear precursor → Cyclized product (82% yield)
Requires strict pH control (4.5-5.0) to prevent debromination.
Microwave-Assisted Synthesis
Microwave irradiation (300W, 150°C) reduces reaction time from 5h to 35min while maintaining 69% yield. Energy efficiency improves 3-fold compared to conventional heating.
Comparative Method Analysis
Performance Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic | 62 | 95 | Moderate |
| NBS Dibromination | 73 | 97 | High |
| Pd-Catalyzed | 68 | 97 | Low |
| Cu-Assisted | 71 | 96 | Medium |
| Microwave | 69 | 95 | High |
The NBS dibromination method offers optimal balance between yield and scalability for industrial applications.
Critical Process Considerations
Solvent Selection
Chemical Reactions Analysis
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine exhibits potent inhibitory activity against FGFRs. These receptors are implicated in numerous cancers due to their role in cell proliferation and survival. The compound's ability to inhibit FGFR signaling pathways positions it as a promising candidate for targeted cancer therapies.
Case Study: FGFR Inhibition
In vitro studies have demonstrated that this compound can effectively reduce the proliferation of cancer cells through its action on FGFRs. By blocking these receptors, it may induce apoptosis in tumor cells and prevent tumor progression.
Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical transformations such as:
- Substitution Reactions : The bromine atoms can be replaced with nucleophiles like amines or thiols.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck coupling) to synthesize complex heterocycles.
Biological Pathway Studies
This compound is utilized in research focused on elucidating biological pathways. Its interaction with various enzymes and receptors aids in understanding disease mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Electronic Effects
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190317-72-6)
- Substituents : Chlorine at positions 5 and 5.
- Molecular Weight : 187.03 g/mol .
- The absence of a methoxy group limits hydrogen-bonding capacity compared to the target compound.
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 113423-51-1)
- Substituents : Bromine at position 3 and a ketone at position 2.
- Applications : Intermediate for synthesizing brominated derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
- Key Differences : The ketone group introduces polarity, enhancing solubility but reducing aromaticity. The dibromination pattern differs (positions 3 vs. 2 and 3 in the target compound), altering electronic distribution.
5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8)
Solubility and Pharmacokinetic Considerations
- Target Compound: The bromine atoms and methoxy group contribute to low aqueous solubility, a common issue for halogenated pyrrolo[2,3-b]pyridines. This mirrors challenges observed in thieno[2,3-b]pyridines, where poor solubility limits dosing in preclinical studies .
- Derivatives with Solubilizing Groups :
Biological Activity
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 2055841-29-5) is a heterocyclic compound notable for its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core structure with two bromine atoms and a methoxy group, contributing to its reactivity and interaction with biological systems. The compound has garnered attention for its possible applications in cancer therapy and as an inhibitor of specific enzymes.
- Molecular Formula: C8H6Br2N2O
- Molecular Weight: 305.96 g/mol
- Structure:
- Chemical Structure
The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs a critical target for therapeutic intervention. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through its action on these receptors.
In Vitro Studies
A significant study evaluated the efficacy of various pyrrolo[2,3-b]pyridine derivatives against FGFRs. Among these derivatives, compound 4h (closely related to this compound) demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This study also reported that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while significantly reducing cell migration and invasion capabilities .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
Case Studies
In a recent exploration of pyrrole derivatives for their antibacterial properties, researchers noted that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL . These findings suggest that the structural characteristics of this class of compounds could be optimized for enhanced antibacterial activity.
Safety and Toxicology
The safety profile of this compound is essential for its application in therapeutic settings. According to safety data sheets, the compound is classified under hazardous materials due to the presence of bromine atoms which may pose risks during handling . Proper precautions should be taken when working with this compound in laboratory settings.
Q & A
Q. What alternative synthetic routes exist if traditional cross-coupling fails for specific substituents?
- Methodological Answer :
- Buchwald-Hartwig amination : Introduce amines at position 1 using Pd₂(dba)₃ and XantPhos.
- Ullmann coupling : Attach aryl ethers at position 6 with CuI/1,10-phenanthroline.
- Photoredox catalysis : Functionalize inert C–H bonds using Ir(ppy)₃ and visible light .
Stability & Biological Compatibility
Q. How does the compound’s stability in aqueous buffers impact in vitro biological studies?
Q. What in silico tools predict metabolic liabilities of derivatives for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
